![molecular formula C26H27N3O3 B2631734 N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide CAS No. 871673-02-8](/img/structure/B2631734.png)
N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide” is a complex organic compound . It’s related to Carvedilol, a third-generation non-selective beta-blocker used in heart failure patients .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.31 . Other physical and chemical properties are not detailed in the available sources.科学的研究の応用
Synthesis and Characterization
Synthesis and Antimicrobial Activity
Salahuddin et al. (2017) explored the synthesis of 1H-benzimidazole derivatives, including those similar to N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide, and their antimicrobial activities. They found that certain derivatives showed significant activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as against fungi like Candida albicans and Aspergillus flavus Salahuddin et al. (2017).
Cancer Research and EGFR Inhibition
A. Karayel (2021) conducted a study on benzimidazole derivatives, including those structurally related to N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide, focusing on their potential as EGFR inhibitors in cancer therapy. This research highlighted the significance of these compounds in the development of new anticancer drugs A. Karayel (2021).
Solid-Phase Synthesis
A. Mazurov (2000) described the traceless solid-phase syntheses of benzimidazoles, relevant to the synthesis methods of compounds like N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide. This research contributes to the efficient synthesis of such compounds, which is crucial for their application in various fields A. Mazurov (2000).
Application in Molecular Recognition and Catalysis
Selective Molecular Recognition
Heung-Jin Choi et al. (2005) studied the properties of benzimidazole cavitand and its selective recognition of molecules. This research is significant for understanding how N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide might interact with other molecules, which is important for applications in molecular recognition and sensor technology Heung-Jin Choi et al. (2005).
Antituberculosis Activity
Yoon et al. (2013) synthesized novel benzimidazoles and tested their antimycobacterial activity, which is relevant for compounds like N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide in the context of developing new treatments for tuberculosis Yoon et al. (2013).
Catalysis in Oxidation Reactions
M. Ghorbanloo and Ali Maleki Alamooti (2017) explored the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, demonstrating its effectiveness as a catalyst for oxidation of alcohols and hydrocarbons. This study's relevance lies in the potential use of related benzimidazole compounds, including N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide, in catalytic applications M. Ghorbanloo and Ali Maleki Alamooti (2017).
特性
IUPAC Name |
N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-19-6-5-7-20(18-19)26(30)27-15-14-25-28-23-8-3-4-9-24(23)29(25)16-17-32-22-12-10-21(31-2)11-13-22/h3-13,18H,14-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLHUKQYFKXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

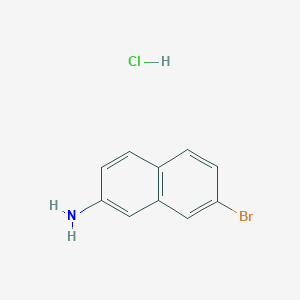
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)
![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)

![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)
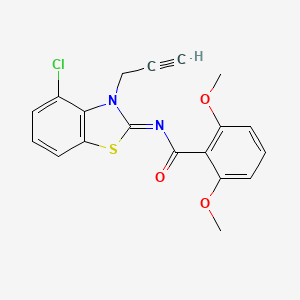
![N-(2-furylmethyl)-4-{[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2631662.png)
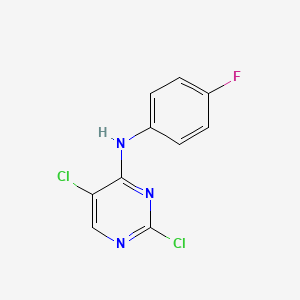
![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)
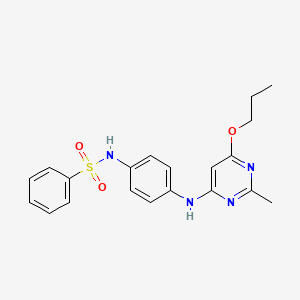
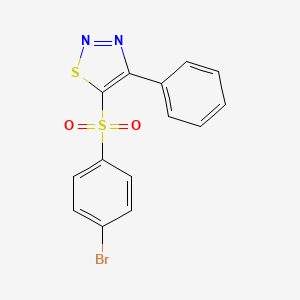
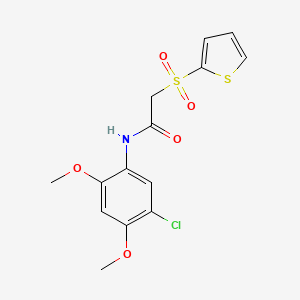
![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)